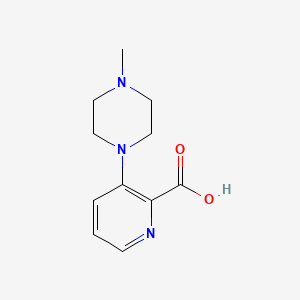

3-(4-Methylpiperazin-1-yl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

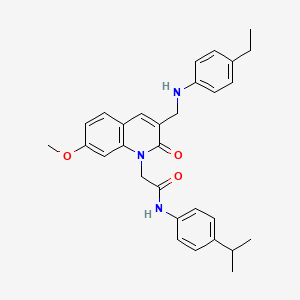

Molecular Structure Analysis

The molecular structure of MPIP consists of a picolinic acid group attached to a 4-methylpiperazine group. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving MPIP are not detailed in the literature, compounds with similar structures have been studied. For example, picolinic acid compounds have been synthesized for the discovery of compounds with potent herbicidal activity .Scientific Research Applications

Modular Syntheses and Coordination Chemistry

- The synthesis of ligands like H₂dedpa and H₄octapa, which incorporate picolinic acid moieties, has been explored for their potential in radiopharmaceutical applications, particularly with yttrium coordination chemistry. These ligands show promise due to their high thermodynamic stability and suitable properties for use with ⁸⁶Y/⁹⁰Y, suggesting their competency for future radiopharmaceutical applications (Price et al., 2014).

Antimicrobial Activities and DNA Interactions

- Pyridine-2-carboxylic acid (picolinic acid) derivatives have been characterized for their antibacterial and antifungal activities. These compounds show significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents. Additionally, their interactions with DNA have been explored, highlighting the relevance of these compounds in the study of DNA-targeted therapies (Tamer et al., 2018).

Visual Discrimination of Isomers

- Research into the selective collapse of metallogels in the presence of picolinic acid isomers showcases the ability to visually discriminate between positional isomers of picolinic acid. This highlights the application of such compounds in the development of selective sensory and separation technologies (Yan et al., 2018).

Synthesis and Therapeutic Potential

- Novel benzimidazole derivatives containing the piperazine or morpholine skeleton have been synthesized, showing significant in vitro antioxidant activities and potential as glucosidase inhibitors. This indicates their relevance in developing treatments for conditions related to oxidative stress and glucose metabolism (Özil et al., 2018).

Environmental Applications

- The use of picolinic acid in enhancing the Fenton reaction for water treatment has been studied, showing accelerated iron cycling and generation of a selective Fe-based oxidant. This research suggests the potential of picolinic acid derivatives in improving the efficiency and selectivity of water purification processes (Yang et al., 2021).

Safety And Hazards

properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJBLRVNEBJBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-yl)picolinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)

![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)

![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)